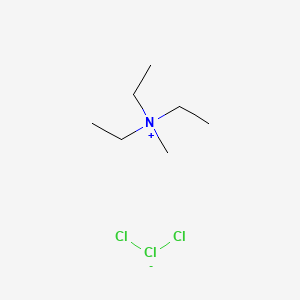
Triethylmethylammonium trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylmethylammonium trichloride is an ionic liquid composed of an asymmetric triethylmethylammonium cation and a trichloride anion. This compound is notable for its stability and ease of handling compared to elemental chlorine gas, making it a safer alternative for various chemical processes .
Vorbereitungsmethoden
Triethylmethylammonium trichloride is synthesized by reacting triethylmethylammonium chloride with elemental chlorine gas. The reaction can be represented as follows :
[ \text{[NEt}_3\text{Me]Cl} + \text{Cl}_2 \rightarrow \text{[NEt}_3\text{Me][Cl}_3\text{]} ]
This reaction typically occurs under controlled conditions to ensure the safe handling of chlorine gas. The resulting product is a yellow liquid at room temperature .
Analyse Chemischer Reaktionen
Triethylmethylammonium trichloride undergoes various chemical reactions, including:
Chlorination: It can chlorinate alkenes to form vicinal 1,2-dichloroalkanes.
Oxidation: It reacts with carbon monoxide to form phosgene, with carbon monoxide being oxidized at room temperature.
Substitution: It can participate in electrophilic addition reactions, such as the addition to lycopene.
Common reagents and conditions for these reactions include the use of elemental chlorine and controlled environments to manage the reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Triethylmethylammonium trichloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of triethylmethylammonium trichloride involves the formation of a donor-acceptor complex between the chloride anion and a dichlorine molecule. The chloride anion donates electron density to the σ-hole of the dichlorine molecule, forming the trichloride anion with a linear geometry . This interaction allows the compound to participate in various chemical reactions, such as chlorination and oxidation .
Vergleich Mit ähnlichen Verbindungen
Triethylmethylammonium trichloride is similar to other polychloride salts, such as tetraethylammonium trichloride. it is unique due to its asymmetric cation and its liquid state at room temperature, which makes it easier to handle than solid polychlorides . Other similar compounds include:
Tetraethylammonium trichloride: Similar reactivity but exists as a solid.
Methyltriethylammonium chloride: Used as a phase transfer catalyst but does not form polychlorides.
These comparisons highlight the unique properties of this compound, particularly its stability and ease of handling.
Eigenschaften
InChI |
InChI=1S/C7H18N.Cl3/c1-5-8(4,6-2)7-3;1-3-2/h5-7H2,1-4H3;/q+1;-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFQYOSNSCXXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.Cl[Cl-]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
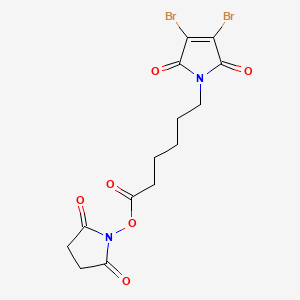
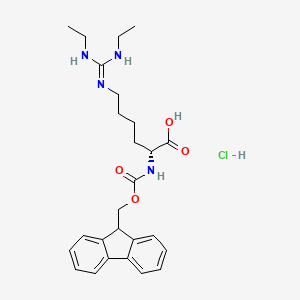
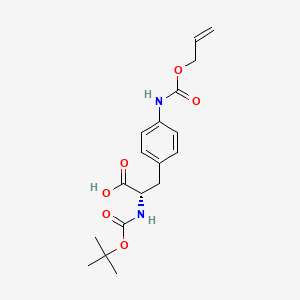
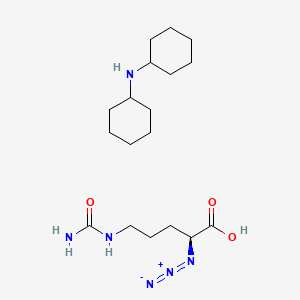
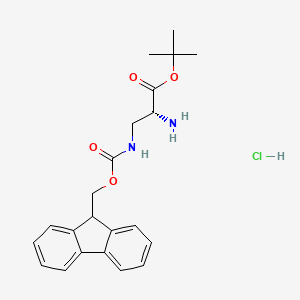

![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)
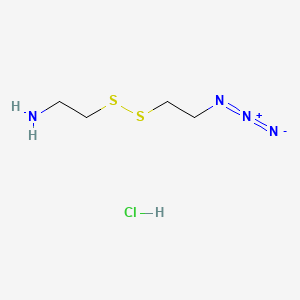
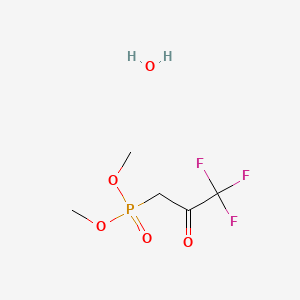
![[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288643.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6288651.png)
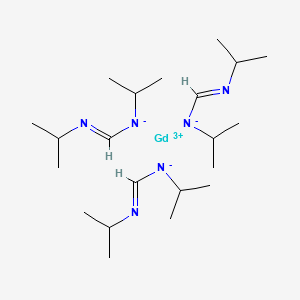
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
